(E)-Raphanusanin

Description

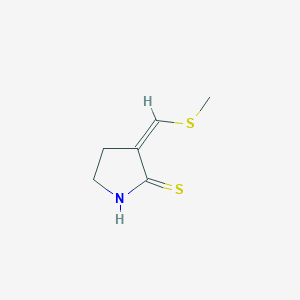

Structure

3D Structure

Properties

CAS No. |

128463-44-5 |

|---|---|

Molecular Formula |

C6H9NS2 |

Molecular Weight |

159.3 g/mol |

IUPAC Name |

(3Z)-3-(methylsulfanylmethylidene)pyrrolidine-2-thione |

InChI |

InChI=1S/C6H9NS2/c1-9-4-5-2-3-7-6(5)8/h4H,2-3H2,1H3,(H,7,8)/b5-4- |

InChI Key |

BVYUPEKENRMVJK-PLNGDYQASA-N |

SMILES |

CSC=C1CCNC1=S |

Isomeric SMILES |

CS/C=C\1/CCNC1=S |

Canonical SMILES |

CSC=C1CCNC1=S |

Origin of Product |

United States |

Scientific Research Applications

Growth Regulation

(E)-Raphanusanin is primarily recognized as a light-induced growth inhibitor that plays a significant role in the regulation of hypocotyl growth in plants. Research indicates that this compound responds to unilateral blue-light illumination, leading to differential growth responses in radish seedlings. When applied unilaterally, it suppresses hypocotyl growth on the treated side more than on the opposite side, causing a bending effect towards the light source .

Pathogen Resistance

Another critical application of this compound is its role in enhancing plant resistance to pathogens. Research has demonstrated that this compound-treated radish and Arabidopsis thaliana exhibit increased resistance to both necrotrophic pathogens like Botrytis cinerea and biotrophic pathogens such as Pseudomonas syringae.

Light Dependency

- The effectiveness of this compound in providing pathogen resistance is notably dependent on light conditions. In darkness, plants treated with this compound showed enhanced susceptibility to Pseudomonas syringae, indicating that light is crucial for activating the compound's protective effects .

Gene Activation

- The treatment with this compound leads to the up-regulation of genes involved in defense signaling pathways. This suggests that the compound not only acts as a growth inhibitor but also triggers a cascade of defensive responses against pathogen attacks .

Physiological Effects on Plant Development

In addition to its roles in growth inhibition and pathogen resistance, this compound influences various physiological processes within plants:

- Seed Germination : It has been observed to inhibit seed germination under certain conditions, which may be beneficial for survival during adverse environmental conditions.

- Root Development : The compound enhances root hair growth in the presence of light, which can improve nutrient uptake and overall plant health .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Growth Regulation | Inhibits hypocotyl growth under blue light conditions | Causes differential growth responses |

| Pathogen Resistance | Enhances resistance to Botrytis cinerea and Pseudomonas syringae | Light-dependent efficacy; activates defense genes |

| Physiological Effects | Affects seed germination and root development | Inhibits germination; promotes root hair growth |

Case Studies

- Growth Inhibition Study : A study conducted on radish seedlings demonstrated that unilateral application of this compound resulted in significant bending towards the light source due to differential growth inhibition, confirming its role as a photoregulatory agent .

- Pathogen Resistance Evaluation : Experiments involving both radish and Arabidopsis thaliana showed that plants treated with this compound exhibited enhanced resistance against specific pathogens when exposed to light, suggesting potential applications in agricultural practices for disease management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Raphanusanin B

Chemical Structure: (3R,6S)-3-[methoxy(methylthio)methyl]-2-pyrrolidinethione . Biosynthesis: Derived from radish via similar glucosinolate pathways as Ra but differs in stereochemistry . Biological Function: Inhibits auxin-induced apical dominance in pea seedlings, promoting lateral bud growth . Mechanism: Suppresses growth-inhibiting factors induced by auxin, distinct from auxin transport inhibitors (e.g., TIBA, NPA) .

4-Methylthio-3-butenyl Isothiocyanate (MTBI)

Chemical Structure : CH₃S-C(=S)-CH₂-CH₂-NCS .

Biosynthesis : Immediate precursor of Ra, generated via myrosinase-catalyzed hydrolysis of 4-MTBG under BL .

Biological Function : Induces hypocotyl bending and growth inhibition but is less stable than Ra, spontaneously converting to Ra in aqueous environments .

Mechanism : Shares bioactivity with Ra but acts transiently due to rapid conversion.

Benzoxazolinone (MBOA)

Chemical Structure: 6-Methoxy-2-benzoxazolinone . Biosynthesis: Produced in maize and other grasses as a defense metabolite. Biological Function: Releases apical dominance in pea seedlings by antagonizing auxin signaling, similar to Ra .

Auxin Transport Inhibitors (TIBA, NPA)

Examples: 2,3,5-Triiodobenzoic acid (TIBA), 1-Naphthylphthalamic acid (NPA). Biological Function: Block polar auxin transport, indirectly promoting lateral bud growth .

Comparative Analysis

Table 1: Functional and Mechanistic Comparison

Discussion

This compound uniquely integrates light signaling with growth and defense responses, a feature absent in structurally similar compounds like MBOA or Raphanusanin B. Its dual role in upregulating defense genes (e.g., peroxidases, ubiquitin ligases) and suppressing hypocotyl elongation via RsCSN3 and MAPK cascades highlights its multifunctionality . In contrast, Raphanusanin B and MBOA specifically target auxin-mediated growth without light coupling . MTBI, while bioactive, serves primarily as a transient precursor to Ra .

Further studies comparing Ra with jasmonate derivatives or ethylene precursors could elucidate broader cross-talk between light and defense pathways.

Preparation Methods

Light-Induced Activation of Myrosinase

Under blue-light exposure (wavelength 450–500 nm), radish hypocotyls exhibit a rapid increase in myrosinase (thioglucosidase) activity within 10 minutes. This enzyme hydrolyzes MTBG to release 4-methylthio-3-butenyl isothiocyanate (MTBI), a volatile defense compound. The reaction proceeds via cleavage of the thioglucose bond, as shown:

$$

\text{MTBG} \xrightarrow{\text{Myrosinase}} \text{MTBI} + \text{Glucose} + \text{HSO}_4^- \quad

$$

Spontaneous Conversion to Raphanusanin

MTBI undergoes non-enzymatic cyclization in aqueous or methanolic solutions to form this compound. This process involves the rearrangement of the isothiocyanate group into a thiolactam structure. The reaction kinetics favor this compound formation under physiological pH (6.0–7.5) and temperatures (20–25°C).

Table 1: Key Biosynthetic Steps and Parameters

| Step | Enzyme/Process | Substrate | Product | Timeframe | Yield |

|---|---|---|---|---|---|

| Glucosinolate hydrolysis | Myrosinase | MTBG | MTBI | 10–30 min | >90% |

| Cyclization | Spontaneous | MTBI | This compound | 30–60 min | 60–70% |

Photoregulation of Biosynthetic Genes

Comparative transcriptional profiling revealed that blue-light and this compound induce overlapping gene clusters. Quantitative RT-PCR analyses identified 44 genes up-regulated >1.5-fold within 30 minutes of treatment, including:

- NTRA (NADPH-thioredoxin reductase A): >70-fold induction

- Peroxidase : >5-fold induction

- Ethylene biosynthesis genes (ACCO) : >10-fold induction

These genes coordinate redox homeostasis and defense signaling, suggesting this compound’s dual role as a growth regulator and stress-response mediator.

Challenges in Chemical Synthesis

Unlike structurally simpler glucosinolate derivatives, this compound’s thiolactam core and stereochemical requirements pose significant synthetic hurdles. No total synthesis has been reported to date, though insights can be drawn from related natural product syntheses.

Lessons from Halichondrin and Haouamine Syntheses

The total syntheses of halichondrin B and haouamine A demonstrate strategies applicable to complex thiopyranones:

- Ni/Cr-mediated cross-couplings : For constructing stereodefined carbon-sulfur bonds

- Chirality transfer : Utilizing cyclohexenone precursors to program planar chirality

- Late-stage oxidations : Controlled introduction of sulfinyl groups

However, this compound’s labile thiolactam ring necessitates milder conditions than those used in polyketide syntheses.

Analytical Characterization

Spectroscopic Identification

This compound exhibits characteristic spectral features:

Q & A

Q. How to design a dose-response study balancing efficacy and toxicity for this compound?

- Methodological Answer : Use adaptive Bayesian designs to iteratively refine dosing. Measure IC₅₀ (efficacy) and LD₅₀ (toxicity) in parallel. Apply the Hill equation to model sigmoidal responses. For in vivo models, incorporate PK/PD modeling to optimize dosing intervals .

Critical Evaluation & Gaps

What unresolved questions persist about this compound’s pharmacokinetics?

- Methodological Answer : Key gaps include:

- Tissue distribution : Use radiolabeled (¹⁴C) compound and autoradiography in animal models.

- Metabolite identification : Apply HR-MS/MS with in silico fragmentation tools (e.g., CFM-ID) .

- Enterohepatic recycling : Monitor biliary excretion in cannulated models .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.